N-(2-Methoxyethyl)-N,2-dimethyl-4-nitroaniline
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Overview
Description
N-(2-Methoxyethyl)-N,2-dimethyl-4-nitroaniline is an organic compound with a complex structure that includes a nitro group, a methoxyethyl group, and a dimethyl group attached to an aniline base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)-N,2-dimethyl-4-nitroaniline typically involves a multi-step process. One common method includes the nitration of N-(2-Methoxyethyl)-N,2-dimethylaniline, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct substitution and nitration occur.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and distillation, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)-N,2-dimethyl-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxyethyl and dimethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions to achieve substitution.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted anilines depending on the reagents used.
Scientific Research Applications
N-(2-Methoxyethyl)-N,2-dimethyl-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-Methoxyethyl)-N,2-dimethyl-4-nitroaniline exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the methoxyethyl and dimethyl groups can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyethyl)-p-nitroaniline
- N-(2-Acetoxyethyl)-p-nitroaniline
- N,N-Dimethyl-4-nitroaniline
Uniqueness
N-(2-Methoxyethyl)-N,2-dimethyl-4-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
821776-66-3 |
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Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-N,2-dimethyl-4-nitroaniline |
InChI |
InChI=1S/C11H16N2O3/c1-9-8-10(13(14)15)4-5-11(9)12(2)6-7-16-3/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
YLRIRKKSDHSWRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N(C)CCOC |
Origin of Product |
United States |
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